3,6-Dibromo-1-nitro-9H-carbazole
Overview
Description
“3,6-Dibromo-1-nitro-9H-carbazole” is a chemical compound. It is a derivative of carbazole, which is a nitrogen-containing aromatic heterocyclic compound . Carbazole derivatives are known for their wide range of biological and pharmacological properties .
Synthesis Analysis
Carbazole and its derivatives can be synthesized through various methods. One of the methods involves the electropolymerization of carbazole moieties, resulting in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives . The 2,7 and 3,6 positions are more active than the others, making them suitable for electropolymerization .
Molecular Structure Analysis
The empirical formula of 3,6-Dibromocarbazole is C12H7Br2N . The molecular weight is 325.00 . The SMILES string representation is Brc1ccc2[nH]c3ccc(Br)cc3c2c1 .
Chemical Reactions Analysis
Carbazole-based compounds are known for their photochemical and thermal stability and good hole-transport ability . They are suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
Physical And Chemical Properties Analysis
3,6-Dibromocarbazole is a powder with a melting point of 204-206 °C (lit.) . It has a quality level of 100 and an assay of 97% .
Scientific Research Applications
Opto-Electronic Applications
3,6-substituted carbazole-based polymers, such as 3,6-Dibromo-1-nitro-9H-carbazole, have been used in opto-electronic applications . These polymers are desirable due to their unique optical and electronic properties, high electron-donating ability, and photoconductivity . They allow for the fabrication of flexible, lightweight, and potentially inexpensive devices .
Organic Light-Emitting Diodes (OLEDs)
Carbazole-based polymers have been used in organic light-emitting diodes (OLEDs) . The high charge carrier mobility and electron-donating property of these polymers make them suitable for this application .
Organic Thin Film Transistors
These polymers have also been used in organic thin film transistors . The high charge carrier mobility of carbazole-based polymers contributes to their effectiveness in this application .
Organic Photovoltaics (OPVs)
Carbazole-based polymers have been used in organic photovoltaics (OPVs) . Their unique optical and electronic properties make them suitable for this application .
Synthesis of Imine-Based Polymers
3,6-Dibromo-1-nitro-9H-carbazole has been used in the synthesis of imine-based polymers . These polymers have potential applications in various fields due to their unique properties .
Rechargeable Batteries
Polycarbazole and its derivatives have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability, which make them potential candidates in the field of rechargeable batteries .
Electrochemical Transistors
Due to their excellent electrical and electrochemical properties, carbazole-based polymers have been used in electrochemical transistors .
Nanodevices
The excellent optoelectronic properties and high charge carrier mobility of carbazole-based polymers make them potential candidates for use in nanodevices .
Mechanism of Action
Target of Action
It is known that carbazole derivatives can interact with various biological targets, influencing their function and activity .
Mode of Action
Carbazole derivatives are known for their high reactivity, particularly at the 3,6 position . This reactivity allows them to readily interact with their targets, potentially inducing changes in their function .
Biochemical Pathways
Carbazole derivatives have been associated with a variety of biological processes, suggesting that they may influence multiple pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
Carbazole derivatives are known to exert various biological effects, suggesting that they may induce a range of molecular and cellular changes .
Action Environment
It is known that carbazole and halogenated carbazoles have been widely detected throughout the environment in soil, river deposits, and lake sediments . Human exposure to these compounds may occur through inhalation, drinking water, dietary intake and/or skin contact .
Safety and Hazards
Future Directions
Carbazole-based polymers and their derivatives are being studied for their potential in advancing optoelectronic applications . They are considered potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors . Their unique optical and electronic properties, high charge carrier mobility, and excellent morphological stability make them suitable for these applications .
properties
IUPAC Name |
3,6-dibromo-1-nitro-9H-carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRMUUSATUCOGCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C(=CC(=C3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50278252 | |
Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-1-nitro-9H-carbazole | |
CAS RN |
5416-22-8 | |
Record name | NSC6777 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-Dibromo-1-nitro-9H-carbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50278252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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